beta-Sitosteryl sulfate
Description
Beta-sitosteryl sulfate (chemical name: 24β-ethylcholest-5-en-3β-ol sulfate) is a sulfated derivative of β-sitosterol, a plant-derived phytosterol. Its structure comprises a sterol backbone with a sulfate group attached at the 3β-hydroxyl position (Fig. 1) . This modification confers unique physicochemical properties, including enhanced water solubility compared to non-sulfated sterols, making it biologically active in membrane dynamics and therapeutic applications.
This compound is naturally found in marine organisms, particularly sea cucumbers (e.g., Stichopus cf. horrens), where it serves protective roles against cytotoxic saponins by modulating membrane permeability . Analytically, it has been employed as an internal standard for quantifying cholesteryl sulfate in plasma via thin-layer chromatography .
Properties
CAS No. |
24815-93-8 |
|---|---|
Molecular Formula |
C29H50O4S |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H50O4S/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(33-34(30,31)32)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27H,7-9,11-18H2,1-6H3,(H,30,31,32)/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
IPVNPUHVCZJVOI-VJSFXXLFSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)C(C)C |
Synonyms |
eta-sitosterol sulfate beta-sitosterol sulfate, potassium salt, (3beta)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Sulfated Sterols
Key Insights:
- Backbone Variations : this compound differs from cholesteryl sulfate by the presence of a 24β-ethyl group instead of a 24-methyl group, altering lipid bilayer interactions .
- Sulfation Impact: Sulfation at C3 increases polarity, enhancing water solubility and enabling distinct biological roles compared to non-sulfated sterols (e.g., β-sitosterol) .
- Biological Context: In sea cucumbers, this compound and cholestanol sulfate act synergistically to reduce saponin-induced membrane permeability, a protective mechanism absent in non-sulfated sterols .
Key Insights:
- Cosmetic Efficacy: this compound outperforms non-sulfated sterols (e.g., β-sitosterol) in skincare due to its emulsifying capacity and bilayer fluidity enhancement .
- Diagnostic Utility: Cholesteryl sulfate is prioritized in clinical biochemistry for disease biomarker studies, whereas this compound is relegated to analytical roles as an internal standard .
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